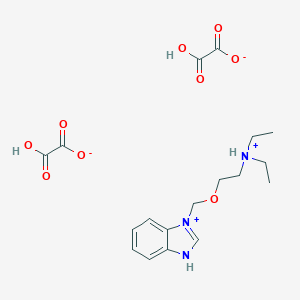
2-Phenyl-2-(Piperidin-2-yl)acetamid
Übersicht
Beschreibung
GR 89696: ist eine synthetische Verbindung, die für ihre hochspezifische Wirkung als κ-Opioid-Rezeptor-Agonist bekannt ist. Sie wurde in verschiedenen Tiermodellen umfassend untersucht und ist für ihre Selektivität gegenüber dem κ2-Subtyp von Opioidrezeptoren bekannt . Diese Verbindung hat sich als vielversprechend erwiesen, um den durch konventionelle Opioid-Analgetika induzierten Pruritus (Juckreiz) zu verhindern, ohne die zusätzlichen Nebenwirkungen, die typischerweise mit nicht-selektiven Kappa-Agonisten verbunden sind .
Wissenschaftliche Forschungsanwendungen
Chemistry: GR 89696 is used as a tool compound in the study of κ-opioid receptors. Its high selectivity makes it valuable for investigating the pharmacological properties and signaling pathways associated with these receptors .
Biology: In biological research, GR 89696 is employed to study the physiological and behavioral effects of κ-opioid receptor activation. It has been used in animal models to explore its potential in modulating pain, stress, and addiction .
Medicine: The compound has shown promise in preclinical studies for its potential to prevent pruritus without affecting analgesia. This makes it a candidate for developing new treatments for opioid-induced itching .
Industry: GR 89696 is used in the development of new pharmacological agents targeting κ-opioid receptors. Its unique properties make it a valuable lead compound in drug discovery and development .
Safety and Hazards
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von GR 89696 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernpiperazinstruktur. Die wichtigsten Schritte umfassen:
Bildung des Piperazinkernes: Der Piperazinkern wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Amine und Acylchloride beinhalten.
Einführung der Pyrrolidinylmethylgruppe: Dieser Schritt beinhaltet die Alkylierung des Piperazinkernes mit Pyrrolidinderivaten.
Acetylierung mit Dichlorphenylacetylchlorid: Der letzte Schritt beinhaltet die Acetylierung des Piperazinderivats mit 3,4-Dichlorphenylacetylchlorid, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von GR 89696 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: GR 89696 kann Oxidationsreaktionen eingehen, insbesondere an der Pyrrolidinylmethylgruppe, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen Carbonylgruppen angreifen, was zur Bildung reduzierter Analoga führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden typischerweise verwendet.
Substitution: Halogenierungsreaktionen beinhalten häufig Reagenzien wie Natriumiodid oder Silbernitrat.
Hauptprodukte, die gebildet werden:
Oxidierte Derivate: Dazu gehören hydroxylierte und Ketonderivate.
Reduzierte Analoga: Dies sind in erster Linie Alkohole und Amine.
Substituierte Verbindungen: Dazu gehören verschiedene halogenierte und alkylierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: GR 89696 wird als Werkzeugverbindung in der Untersuchung von κ-Opioidrezeptoren verwendet. Seine hohe Selektivität macht es wertvoll, um die pharmakologischen Eigenschaften und Signalwege zu untersuchen, die mit diesen Rezeptoren verbunden sind .
Biologie: In der biologischen Forschung wird GR 89696 verwendet, um die physiologischen und verhaltensbedingten Auswirkungen der Aktivierung von κ-Opioidrezeptoren zu untersuchen. Es wurde in Tiermodellen verwendet, um sein Potenzial bei der Modulation von Schmerz, Stress und Sucht zu untersuchen .
Medizin: Die Verbindung hat sich in präklinischen Studien als vielversprechend für ihr Potenzial erwiesen, Pruritus zu verhindern, ohne die Analgesie zu beeinträchtigen. Dies macht es zu einem Kandidaten für die Entwicklung neuer Behandlungen für opioidinduzierten Juckreiz .
Industrie: GR 89696 wird bei der Entwicklung neuer pharmakologischer Wirkstoffe verwendet, die auf κ-Opioidrezeptoren abzielen. Seine einzigartigen Eigenschaften machen es zu einer wertvollen Leitverbindung in der Wirkstoffforschung und -entwicklung .
Wirkmechanismus
GR 89696 übt seine Wirkungen aus, indem es selektiv an κ-Opioidrezeptoren bindet, insbesondere an den κ2-Subtyp. Nach der Bindung aktiviert es den Rezeptor, was zur Hemmung der Adenylatcyclase-Aktivität und einer Abnahme des cyclic adenosine monophosphate (cAMP)-Spiegels führt. Dies führt zur Modulation verschiedener nachgeschalteter Signalwege, die letztendlich zu seinen pharmakologischen Wirkungen führen .
Wirkmechanismus
GR 89696 exerts its effects by selectively binding to κ-opioid receptors, particularly the κ2 subtype. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various downstream signaling pathways, ultimately leading to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
U-50488: Ein weiterer selektiver κ-Opioid-Rezeptor-Agonist mit ähnlichen pharmakologischen Eigenschaften.
Salvinorin A: Ein natürlich vorkommender κ-Opioid-Rezeptor-Agonist, der aus der Pflanze Salvia divinorum gewonnen wird.
Nalfurafine: Ein synthetischer κ-Opioid-Rezeptor-Agonist, der in Japan klinisch zur Behandlung von Pruritus eingesetzt wird.
Einzigartigkeit von GR 89696: GR 89696 ist einzigartig aufgrund seiner hohen Selektivität für den κ2-Subtyp von Opioidrezeptoren. Diese Selektivität reduziert das Risiko von Nebenwirkungen, die üblicherweise mit nicht-selektiven κ-Opioid-Rezeptor-Agonisten verbunden sind, was es zu einer wertvollen Verbindung sowohl für die Forschung als auch für potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
2-phenyl-2-piperidin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMNWPXAYKPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864887 | |
| Record name | alpha-Phenylpiperidine-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19395-39-2 | |
| Record name | α-Phenyl-2-piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenyl-2-piperidineacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Phenylpiperidine-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-phenylpiperidine-2-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the enantiomeric composition of 2-Phenyl-2-(2-piperidyl)acetamide?
A1: Many pharmaceuticals exhibit chirality, meaning they exist in two non-superimposable mirror image forms called enantiomers. These enantiomers can have different biological activities. Therefore, determining the enantiomeric composition of a chiral drug like 2-Phenyl-2-(2-piperidyl)acetamide is crucial for understanding its pharmacological profile. The research paper explores a routine method for evaluating the enantiomeric purity of primary amides, which is essential for drug development and quality control. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















